Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester
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Overview
Description
Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester, also known by its CAS number 125997-21-9, is a chemical compound with significant applications in various fields. This compound is known for its flame-retardant properties and is widely used in the production of polymers and plastics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester is synthesized through the reaction of phosphoric trichloride with 1,3-benzenediol and phenyl ester. The reaction typically involves the following steps:
Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.
Addition of Reagents: Phosphoric trichloride is added to a solution of 1,3-benzenediol and phenyl ester in an appropriate solvent, such as dichloromethane or toluene.
Reaction Conditions: The reaction mixture is stirred at a controlled temperature, often between 0°C to 25°C, to ensure complete reaction.
Purification: The resulting product is purified through techniques such as recrystallization or column chromatography to obtain the desired compound
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of phosphoric trichloride, 1,3-benzenediol, and phenyl ester are handled using automated systems to ensure precision and safety.
Continuous Reaction Systems: Industrial reactors are used to maintain continuous production, with precise control over reaction conditions such as temperature, pressure, and mixing rates.
Automated Purification: Advanced purification systems, including distillation and filtration units, are employed to achieve high purity levels of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine derivatives .
Scientific Research Applications
Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester has a wide range of scientific research applications:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Industry: Widely used in the production of flame-retardant plastics, coatings, and textiles .
Mechanism of Action
The mechanism by which phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester exerts its effects involves:
Flame Retardancy: The compound acts by promoting char formation and inhibiting the release of flammable gases during combustion.
Molecular Targets: It interacts with polymer chains, enhancing their thermal stability and reducing their flammability.
Pathways Involved: The compound undergoes thermal decomposition to form a protective char layer on the material’s surface, preventing further combustion.
Comparison with Similar Compounds
Phosphoric trichloride, polymer with 1,3-benzenediol, phenyl ester can be compared with other flame retardants such as:
Triphenyl Phosphate: Similar in its flame-retardant properties but differs in its chemical structure and thermal stability.
Tetrabromobisphenol A: A brominated flame retardant with higher efficiency but associated with environmental concerns.
Aluminum Trihydroxide: An inorganic flame retardant with different mechanisms of action and applications.
This compound stands out due to its high phosphorus content, low volatility, and compatibility with various polymers, making it a versatile and effective flame retardant .
Properties
CAS No. |
125997-21-9 |
---|---|
Molecular Formula |
C12H12Cl3O4P |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
benzene-1,3-diol;phenol;phosphoryl trichloride |
InChI |
InChI=1S/C6H6O2.C6H6O.Cl3OP/c7-5-2-1-3-6(8)4-5;7-6-4-2-1-3-5-6;1-5(2,3)4/h1-4,7-8H;1-5,7H; |
InChI Key |
WRAUFVTWUWFMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.C1=CC(=CC(=C1)O)O.O=P(Cl)(Cl)Cl |
Related CAS |
125997-21-9 |
Origin of Product |
United States |
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